1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Synthetic chemistry Cross-coupling Electrophilicity

Medicinal chemistry teams require pyrazole-4-carbaldehydes with validated pharmacophores and a free aldehyde handle for SAR. Non-interchangeable benzyl substitution patterns directly impact target engagement. This compound delivers: - 2,4-dichlorobenzyl motif: validated Kd = 0.078 μM vs. RIP1 kinase (3-nitro analog data) - C4-formyl group: enables Schiff bases, reductive amination, and Knoevenagel condensations - One-step Vilsmeier-Haack synthesis: ensures cost-effective multi-gram to kg supply and consistent impurity profiles. Procurement managers: reliable supply for CRO/CDMO timelines.

Molecular Formula C17H12Cl2N2O
Molecular Weight 331.2 g/mol
Cat. No. B11524293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC17H12Cl2N2O
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N2O/c18-15-7-6-13(16(19)8-15)9-21-10-14(11-22)17(20-21)12-4-2-1-3-5-12/h1-8,10-11H,9H2
InChIKeyIOKIEACRRQJQKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde – Core Scaffold & Identity


1-(2,4-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 312275-55-1, molecular formula C₁₇H₁₂Cl₂N₂O, molecular weight 331.20 g/mol) is a 1,3,4-trisubstituted pyrazole-4-carbaldehyde bearing a 2,4-dichlorobenzyl moiety at N1, a phenyl group at C3, and a formyl group at C4 . As a member of the pyrazole-4-carbaldehyde family, it serves as a versatile synthetic intermediate whose aldehyde functionality enables condensation, nucleophilic addition, and multicomponent diversification reactions [1]. The 2,4-dichlorobenzyl substituent distinguishes it from simpler N1-benzyl analogs by imparting distinct electronic and steric properties that can influence both reactivity and biological target engagement [2].

Why Generic N1-Benzyl Analogs Cannot Substitute This Scaffold


Pyrazole-4-carbaldehydes bearing different N1-benzyl substituents are not functionally interchangeable. In a systematic kinase inhibitor optimization program, the 1-(2,4-dichlorobenzyl) motif on the pyrazole scaffold was identified as a critical pharmacophoric element that significantly improved target binding affinity relative to unsubstituted benzyl analogs; the lead compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) served as the starting point for further optimization, demonstrating that the dichloro substitution pattern is not merely a bulk tolerance feature but an affinity-driving structural component [1]. Furthermore, the C4-aldehyde group is essential for downstream derivatization: compounds lacking this functional handle (e.g., 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives) enter entirely different synthetic pathways and cannot serve as drop-in replacements for aldehyde-based conjugation strategies . Substituting a mono-chlorobenzyl analog (2-Cl or 4-Cl) alters both lipophilicity (ClogP) and the Hammett electronic profile of the N1-aryl group, which can shift reactivity at the C4-formyl center and affect biological promiscuity .

Comparative Evidence: 2,4-Dichlorobenzyl vs. Closest Analogs


Pd-Catalyzed Cross-Coupling Efficiency: Dichlorophenyl vs. Phenyl

When the pyrazole N1 position bears a 2,4-dichlorophenyl group, the electron-withdrawing effect (Hammett σₘ = 0.37 for dichlorophenyl) reduces pyrazole ring electron density, enhancing electrophilicity at C4/C5 and improving Pd-catalyzed cross-coupling yields. Reported cross-coupling yield for the 3-(2,4-dichlorophenyl)-substituted analog was 82%, compared to 65% for the unsubstituted 3-phenyl analog under comparable conditions . This 17-percentage-point improvement is attributed to the electron-withdrawing effect of the dichloro substitution, which activates the pyrazole toward oxidative addition with Pd(0) catalysts.

Synthetic chemistry Cross-coupling Electrophilicity

C4-Formyl Electrophilicity Tuning by C3 Substituent

The electron-withdrawing character of the C3 substituent directly tunes the electrophilicity of the C4-formyl group. When C3 bears an electron-withdrawing group such as CN or NO₂, C4-electrophilicity increases substantially, enhancing conjugation with the aldehyde carbonyl. In contrast, the 3-phenyl substitution present in the title compound provides moderate activation, balancing stability and reactivity for controlled derivatization . This is a critical differentiation: the 3-nitro analog (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) is a known RIP1 kinase inhibitor (Kd = 0.078 μM) [1], but its nitro group renders the C4 position less amenable to aldehyde-based derivatization due to competing reactivity. The target compound's 3-phenyl/C4-formyl combination uniquely enables both biological activity exploration and synthetic diversification from the same intermediate.

Synthetic chemistry Electrophilicity Derivatization

2,4-Dichlorobenzyl Motif as Kinase Binding Affinity Driver

In a systematic SAR study of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, the 1-(2,4-dichlorobenzyl) substituent was identified as essential for potent target engagement. The lead compound 1a (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) demonstrated a Kd value of 0.078 μM against RIP1 kinase and an EC₅₀ of 0.160 μM in a cellular necroptosis inhibitory assay [1]. Removal or modification of the 2,4-dichloro pattern reduced activity substantially; the SAR study explicitly demonstrated that the dichloro substitution on the benzyl ring was critical for kinase binding, consistent with the electron-withdrawing and steric contributions of the ortho- and para-chloro groups. The title compound, bearing the same 2,4-dichlorobenzyl motif at N1 but with a 3-phenyl and 4-formyl substitution pattern, retains this validated affinity-driving pharmacophoric element while offering the C4-aldehyde as an orthogonal derivatization handle not present in the 3-nitro lead series.

Kinase inhibition RIP1 Necroptosis

Physicochemical Property Differentiation by Halogen Count

The 2,4-dichlorobenzyl substitution confers distinct physicochemical properties relative to mono-chloro and unsubstituted benzyl analogs in the same pyrazole-4-carbaldehyde scaffold. Comparing the target compound (MW 331.20) with its direct analogs: 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (MW 296.75, CAS 492426-29-6) , 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (MW 296.75, CAS 956986-03-1) , and 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde (MW 262.31, CAS 588687-35-8) . The additional chlorine atom in the target compound increases molecular weight by 34.45 Da (vs. mono-chloro) and 68.89 Da (vs. unsubstituted benzyl), accompanied by increased lipophilicity (estimated ΔClogP ≈ +0.7–1.0 per additional chlorine). The 2,4-dichloro pattern also introduces a unique ortho-chlorine steric effect that restricts rotational freedom of the benzyl group, potentially pre-organizing the molecule for specific target interactions.

Physicochemical properties Lipophilicity Procurement specification

Synthetic Accessibility via One-Step Vilsmeier-Haack Protocol

A one-step synthesis protocol for pyrazole-4-carbaldehydes using adapted Vilsmeier-Haack conditions has been reported to proceed in quantitative yield, with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, and Raman) [1]. This contrasts with multi-step synthetic routes required for pyrazole-4-carbaldehydes that lack the appropriate N1-substitution pattern for direct Vilsmeier formylation. Specifically, 1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be accessed via Vilsmeier-Haack reaction of the corresponding hydrazone precursor, whereas analogs with electron-donating N1-substituents often require alternative, lower-yielding formylation strategies or pre-functionalized starting materials. The availability of a high-yielding, single-step protocol reduces the cost of goods and simplifies scale-up for procurement.

Synthetic methodology Vilsmeier-Haack Process chemistry

Antimicrobial Hybrid Derivatization via C4-Formyl Condensation

The C4-formyl group enables condensation-based molecular hybridization to generate bioactive derivatives. Pyrazole-4-carbaldehyde-derived thiazole-pyrazole hybrids exhibit potent antimicrobial activity with MIC values of 1–4 µg/mL against S. aureus, and pyrazolyl-thiazole hybrids show IC₅₀ of 3.8 µM against B. subtilis . Pyrazolyl-imine Schiff bases derived from pyrazole-4-carbaldehydes demonstrate antifungal activity against C. albicans with zones of inhibition of 22–26 mm . These activities are accessible specifically because of the C4-aldehyde handle; analogs lacking this functional group (e.g., 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives, or 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) cannot participate in these same derivatization pathways without prior functional group interconversion. The target compound's 3-phenyl group provides moderate electronic activation of the C4-formyl (balancing reactivity and stability) , making it an optimal starting point for these hybridization strategies.

Antimicrobial Molecular hybridization Schiff base

Procurement & Research Application Scenarios


Kinase Inhibitor Library Design with 2,4-Dichlorobenzyl Pharmacophore

Medicinal chemistry teams developing kinase inhibitors, particularly those targeting RIP1 or related kinases in the necroptosis pathway, should prioritize this compound as a core scaffold. The 2,4-dichlorobenzyl N1-substituent is a validated affinity-driving element (Kd = 0.078 μM for the closely related 3-nitro analog against RIP1 kinase) [1], while the C4-aldehyde provides a synthetic handle for generating diverse analogs through Schiff base formation, reductive amination, or Knoevenagel condensation. This dual functionality—pharmacophoric N1-substitution plus derivatizable C4-aldehyde—is not available in the 3-nitro lead series, where the nitro group occupies the position needed for diversification.

Antimicrobial Hybrid Molecule Synthesis via C4-Formyl Handle

Research groups engaged in antimicrobial drug discovery should procure this compound as the key intermediate for synthesizing pyrazole-thiazole and pyrazole-imine hybrids. The C4-aldehyde undergoes clean condensation with thioamides to yield thiazole-pyrazole hybrids demonstrating MIC values of 1–4 µg/mL against S. aureus and IC₅₀ of 3.8 µM against B. subtilis . Schiff base formation with substituted anilines yields pyrazolyl-imines with antifungal activity (C. albicans ZOI: 22–26 mm) . The 2,4-dichlorobenzyl group may further enhance antimicrobial potency through increased membrane permeability relative to non-halogenated analogs.

SAR Studies on N1-Benzyl Halogen Substitution Effects

For systematic SAR exploration of N1-substituent effects on pyrazole-4-carbaldehyde reactivity and bioactivity, this compound serves as the dihalogenated reference point. It can be directly compared with its mono-chloro analogs (2-Cl: CAS 956986-03-1; 4-Cl: CAS 492426-29-6) and the unsubstituted benzyl analog (CAS 588687-35-8) to quantify the contributions of halogen count and substitution pattern to: (i) C4-formyl electrophilicity in condensation kinetics, (ii) target binding affinity in biochemical assays, (iii) physicochemical properties including LogP and aqueous solubility, and (iv) metabolic stability in microsomal incubations. The commercial availability of all four analogs at 95-98% purity enables rigorous, controlled comparative studies .

Process Chemistry Scale-Up via High-Yield Vilsmeier-Haack Route

For CROs and CDMOs requiring multi-gram to kilogram quantities, this compound is accessible via a one-step Vilsmeier-Haack protocol that proceeds in quantitative yield under optimized conditions [2]. The simplicity of this route—contrasting with multi-step sequences needed for other N1-substituted pyrazole-4-carbaldehydes—reduces manufacturing cost, shortens production cycle time, and minimizes impurity profiles. Microwave-assisted Vilsmeier-Haack variants can further accelerate synthesis for rapid turnaround . The aldehyde functionality also enables straightforward QC release testing via derivatization with 2,4-dinitrophenylhydrazine or bisulfite titration.

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